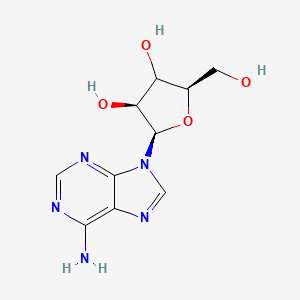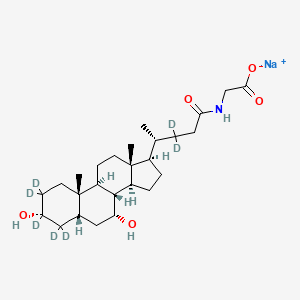
Histone H3 (1-20)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Histone H3 (1-20) refers to the first 20 amino acids of the histone H3 protein, which is a crucial component of chromatin in eukaryotic cells. Histone H3 plays a significant role in the structure of nucleosomes, which are the basic units of chromatin. The N-terminal tail of histone H3, including the first 20 amino acids, is subject to various post-translational modifications that influence gene expression, DNA repair, and chromatin organization .
準備方法
Synthetic Routes and Reaction Conditions: Histone H3 (1-20) can be synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically uses Fmoc (9-fluorenylmethyloxycarbonyl) chemistry for protecting the amino groups of the amino acids. The synthesis is carried out in a stepwise manner, with each amino acid being coupled to the chain using activating agents like HBTU (O-Benzotriazole-N,N,N’,N’-tetramethyl-uronium-hexafluoro-phosphate) in the presence of a base such as DIPEA (N,N-Diisopropylethylamine) .
Industrial Production Methods: Industrial production of histone peptides, including Histone H3 (1-20), often involves recombinant DNA technology. This method includes cloning the gene encoding the desired peptide into an expression vector, transforming the vector into a suitable host (e.g., E. coli), and inducing the expression of the peptide. The peptide is then purified using chromatographic techniques .
化学反応の分析
Types of Reactions: Histone H3 (1-20) undergoes various post-translational modifications, including:
Acetylation: Addition of acetyl groups to lysine residues, typically catalyzed by histone acetyltransferases (HATs).
Methylation: Addition of methyl groups to lysine or arginine residues, catalyzed by histone methyltransferases (HMTs).
Phosphorylation: Addition of phosphate groups to serine or threonine residues, catalyzed by kinases
Common Reagents and Conditions:
Acetylation: Acetyl-CoA as the acetyl donor, in the presence of HATs.
Methylation: S-adenosylmethionine (SAM) as the methyl donor, in the presence of HMTs.
Phosphorylation: ATP as the phosphate donor, in the presence of kinases
Major Products:
- Acetylated Histone H3 (1-20)
- Methylated Histone H3 (1-20)
- Phosphorylated Histone H3 (1-20)
科学的研究の応用
Histone H3 (1-20) is extensively used in scientific research due to its role in chromatin structure and gene regulation. Some applications include:
- Epigenetics Research: Studying the effects of post-translational modifications on gene expression and chromatin dynamics .
- Drug Discovery: Screening for inhibitors of enzymes that modify histone H3, such as HATs, HMTs, and kinases .
- Cancer Research: Investigating the role of histone modifications in cancer development and progression .
- Developmental Biology: Understanding the role of histone modifications in cell differentiation and development .
作用機序
Histone H3 (1-20) exerts its effects through post-translational modifications that alter chromatin structure and gene expression. These modifications can either activate or repress transcription by influencing the binding of transcription factors and other regulatory proteins to DNA. For example, acetylation of lysine residues neutralizes their positive charge, reducing the interaction between histones and DNA, leading to a more relaxed chromatin structure and increased gene expression .
類似化合物との比較
Histone H3 (1-20) can be compared with other histone peptides, such as:
- Histone H3 (2-58): A longer peptide that includes additional amino acids and post-translational modification sites .
- Histone H3.1 and H3.3 Variants: These variants differ in a few amino acids and have distinct roles in chromatin dynamics and gene regulation .
Histone H3 (1-20) is unique due to its specific sequence and the critical role of its N-terminal tail in regulating chromatin structure and function.
特性
分子式 |
C91H167N35O27 |
|---|---|
分子量 |
2183.5 g/mol |
IUPAC名 |
(2S)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-6-amino-2-[[2-[[2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S,3R)-2-[[(2S)-5-amino-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S)-2-[[(2S)-2-aminopropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxybutanoyl]amino]propanoyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]acetyl]amino]hexanoyl]amino]propanoyl]pyrrolidine-2-carbonyl]amino]-5-carbamimidamidopentanoyl]amino]hexanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C91H167N35O27/c1-45(2)41-61(88(152)153)121-79(143)59(29-31-64(97)131)117-74(138)53(22-10-14-34-93)115-77(141)57(26-18-38-106-90(101)102)119-83(147)63-28-20-40-126(63)87(151)48(5)111-73(137)52(21-9-13-33-92)112-67(134)43-108-66(133)42-109-84(148)68(49(6)128)123-82(146)62(44-127)122-78(142)54(23-11-15-35-94)116-76(140)56(25-17-37-105-89(99)100)114-72(136)47(4)110-85(149)69(50(7)129)124-81(145)60(30-32-65(98)132)118-75(139)55(24-12-16-36-95)120-86(150)70(51(8)130)125-80(144)58(113-71(135)46(3)96)27-19-39-107-91(103)104/h45-63,68-70,127-130H,9-44,92-96H2,1-8H3,(H2,97,131)(H2,98,132)(H,108,133)(H,109,148)(H,110,149)(H,111,137)(H,112,134)(H,113,135)(H,114,136)(H,115,141)(H,116,140)(H,117,138)(H,118,139)(H,119,147)(H,120,150)(H,121,143)(H,122,142)(H,123,146)(H,124,145)(H,125,144)(H,152,153)(H4,99,100,105)(H4,101,102,106)(H4,103,104,107)/t46-,47-,48-,49+,50+,51+,52-,53-,54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,68-,69-,70-/m0/s1 |
InChIキー |
FMWOKSJRUYSZDS-UIOHYKFDSA-N |
異性体SMILES |
C[C@H]([C@@H](C(=O)N[C@@H](C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H]([C@@H](C)O)C(=O)NCC(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H]([C@@H](C)O)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](C)N)O |
正規SMILES |
CC(C)CC(C(=O)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C1CCCN1C(=O)C(C)NC(=O)C(CCCCN)NC(=O)CNC(=O)CNC(=O)C(C(C)O)NC(=O)C(CO)NC(=O)C(CCCCN)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)NC(=O)C(C(C)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCCN)NC(=O)C(C(C)O)NC(=O)C(CCCNC(=N)N)NC(=O)C(C)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


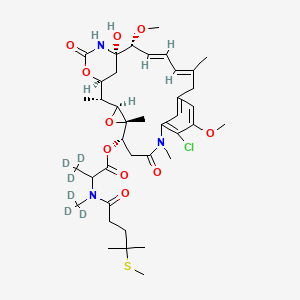
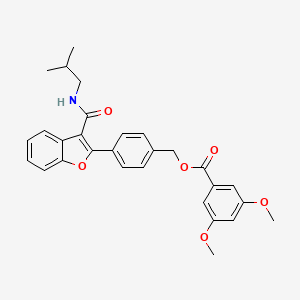
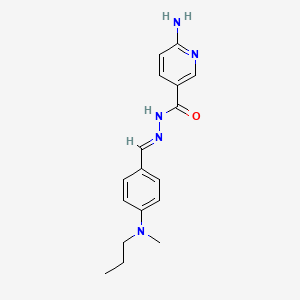

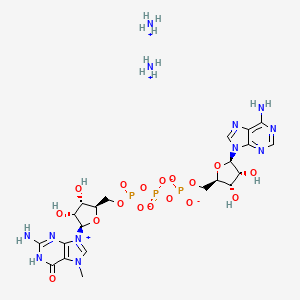
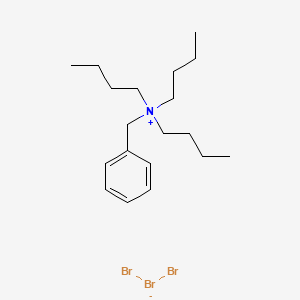
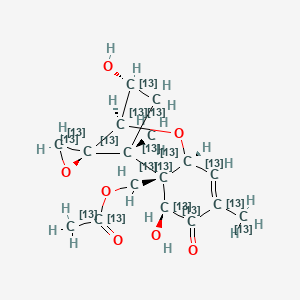
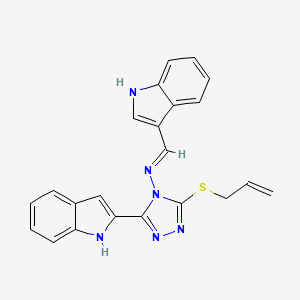
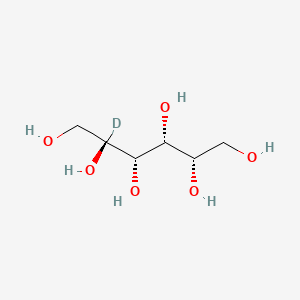
![N-[1-[(2R,3S,5S)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3-hydroxyoxolan-2-yl]-2-oxopyrimidin-4-yl]benzamide](/img/structure/B12408292.png)

